4-aminophenylalanine is a phenylalanine derivative that is phenylalanine carrying an amino group at position 4 on the benzene ring. It is a non-proteinogenic alpha-amino acid, a phenylalanine derivative and a substituted aniline.
2-Amino-3-(4-aminophenyl)propanoic acid
CAS No.: 2922-41-0
Cat. No.: VC21538262
Molecular Formula: C9H12N2O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2922-41-0 |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-amino-3-(4-aminophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
Standard InChI Key | CMUHFUGDYMFHEI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N |
Melting Point | 260-264°C |
Chemical Properties
Molecular Structure and Identity
2-Amino-3-(4-aminophenyl)propanoic acid possesses a well-defined molecular structure characterized by the following identifiers:
Property | Value |
---|---|
Chemical Formula | C9H12N2O2 |
Average Molecular Mass | 180.204 g/mol |
Monoisotopic Mass | 180.090 g/mol |
CAS Registry Number | 943-80-6 |
IUPAC Name | 2-amino-3-(4-aminophenyl)propanoic acid |
Traditional Name | P-aminophenylalanine |
The compound can be represented by the SMILES notation NC(CC1=CC=C(N)C=C1)C(O)=O and the InChI identifier InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13), which precisely defines its chemical structure .
Physical Properties
As a derivative of phenylalanine, 2-Amino-3-(4-aminophenyl)propanoic acid shares some physical properties with its parent compound but exhibits distinctive characteristics due to the additional amino group. The compound exists as a solid at room temperature, with solubility properties influenced by its zwitterionic nature and the presence of the additional amino group, which increases its hydrophilicity compared to phenylalanine. The presence of two amino groups and a carboxylic acid functionality gives this compound amphoteric properties, allowing it to act as both an acid and a base depending on the pH of the environment .
Structural Analysis
Core Structure and Functional Groups
The compound 2-Amino-3-(4-aminophenyl)propanoic acid contains several key functional groups that define its chemical behavior:
-
An alpha-amino acid group (2-amino-propanoic acid), which is characteristic of all amino acids
-
A phenyl ring attached at the beta position of the amino acid
-
An additional amino group at the para position (position 4) of the phenyl ring
This configuration results in a molecule with three potential ionizable groups: the carboxylic acid (acidic), the alpha-amino group (basic), and the para-amino group on the phenyl ring (basic). These functional groups provide multiple sites for potential chemical reactions and interactions with biological systems .
Relationship to Phenylalanine
2-Amino-3-(4-aminophenyl)propanoic acid is structurally related to the essential amino acid phenylalanine, differing only by the addition of an amino group at the para position of the phenyl ring. This modification significantly alters the electronic properties of the aromatic ring, making it more electron-rich compared to phenylalanine. The additional amino group also provides an extra site for hydrogen bonding and salt bridge formation, potentially affecting how the molecule interacts with proteins, enzymes, and other biological macromolecules .
Chemical Classification and Taxonomy
Chemical Classification Hierarchy
2-Amino-3-(4-aminophenyl)propanoic acid belongs to a well-defined chemical taxonomy:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Organic acids and derivatives |
Class | Carboxylic acids and derivatives |
Sub Class | Amino acids, peptides, and analogues |
Direct Parent | Phenylalanine and derivatives |
This classification places the compound within the broader context of amino acid derivatives and specifically as a modified version of phenylalanine .
Molecular Framework
Comparative Analysis with Related Compounds
Comparison with Structural Analogues
Several compounds share structural similarities with 2-Amino-3-(4-aminophenyl)propanoic acid, each with distinctive properties:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
2-Amino-3-(4-aminophenyl)propanoic acid | C9H12N2O2 | 180.204 g/mol | Reference compound |
(S)-2-amino-3-(4-aminophenyl)propanol | C9H14N2O | 166.22 g/mol | Carboxylic acid replaced with alcohol group |
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid | C9H12N2O2S | 212.27 g/mol | Contains a sulfanyl linkage between amino acid and phenyl ring |
(S)-2-amino-3-(4-sulfophenyl)propanoic acid | C9H11NO5S | 245.25 g/mol | Contains a sulfo group instead of amino group on phenyl ring |
(S)-2-Amino-3-(3-aminophenyl)propanoic acid | C9H12N2O2 | 180.204 g/mol | Amino group at meta (position 3) instead of para position |
These structural analogues demonstrate how small modifications to the core structure can result in significant changes to the molecule's properties and potential functions .
Structure-Activity Relationships
Spectroscopic Properties
Predicted Spectral Characteristics
Based on its structure, 2-Amino-3-(4-aminophenyl)propanoic acid would exhibit characteristic spectroscopic features. In infrared (IR) spectroscopy, it would show absorption bands corresponding to NH2 stretching (primary amines), C=O stretching (carboxylic acid), and aromatic C=C stretching. In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would produce a characteristic pattern in the 1H NMR spectrum, with the para-substitution pattern resulting in a typical AA'BB' system. The amino and carboxylic acid protons would appear at characteristic chemical shifts, although these might be affected by pH and solvent conditions .
Mass Spectrometric Behavior
In mass spectrometry, 2-Amino-3-(4-aminophenyl)propanoic acid would likely show a molecular ion peak at m/z 180, corresponding to its monoisotopic mass. Fragment ions might include those resulting from the loss of the carboxyl group, the alpha-amino group, or fragments of the aromatic ring. The presence of two amino groups would influence the fragmentation pattern and provide distinctive peaks that could be used for identification and quantification purposes .
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